Cas no 562074-53-7 (3-(1-bromoethyl)pyridine)
3-(1-bromoethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-(1-bromoethyl)- (9CI)
- 3-(1-BROMOETHYL)PYRIDINE
- DA-04852
- Pyridine, 3-(1-bromoethyl)-
- SCHEMBL1975275
- DTXSID60971601
- AYQGLQWVPNMQEI-UHFFFAOYSA-N
- EN300-53936
- 562074-53-7
- starbld0017108
- 3-(1-bromoethyl)pyridine
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- Inchi: 1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3
- InChI Key: AYQGLQWVPNMQEI-UHFFFAOYSA-N
- SMILES: BrC(C)C1C=NC=CC=1
Computed Properties
- Exact Mass: 184.98401g/mol
- Monoisotopic Mass: 184.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12.9Ų
3-(1-bromoethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-100.0mg |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 100.0mg |
¥555.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-250.0mg |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 250.0mg |
¥739.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-500.0mg |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 500.0mg |
¥1227.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-1.0g |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 1.0g |
¥1842.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-5.0g |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 5.0g |
¥5524.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-10.0g |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 10.0g |
¥8277.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-100mg |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 100mg |
¥555.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-250mg |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 250mg |
¥739.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-500mg |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 500mg |
¥1227.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17740-1g |
3-(1-bromoethyl)pyridine |
562074-53-7 | 95% | 1g |
¥1842.0 | 2024-04-18 |
3-(1-bromoethyl)pyridine Suppliers
3-(1-bromoethyl)pyridine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3-(1-bromoethyl)pyridine
Professional Introduction to 3-(1-bromoethyl)pyridine (CAS No. 562074-53-7)
3-(1-bromoethyl)pyridine, a compound with the chemical identifier CAS No. 562074-53-7, is a significant intermediate in the field of pharmaceutical and chemical research. This heterocyclic organic compound features a pyridine ring substituted with a bromoethyl group, making it a versatile building block for various synthetic applications. The unique structural properties of this molecule have garnered attention for its potential in drug development, particularly in the synthesis of bioactive molecules.
The compound's molecular structure consists of a six-membered aromatic ring containing nitrogen, which is a key feature influencing its reactivity and interactions with biological systems. The presence of the bromoethyl side chain introduces electrophilic centers that can participate in nucleophilic substitution reactions, enabling the formation of more complex derivatives. These characteristics make 3-(1-bromoethyl)pyridine a valuable reagent in medicinal chemistry, where it is often employed to introduce pyridine moieties into larger molecular frameworks.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. Among these, pyridine derivatives have shown remarkable promise, with applications ranging from antiviral to anticancer agents. The work of researchers such as Dr. Smith and Dr. Johnson has demonstrated that incorporating pyridine rings into drug candidates can enhance binding affinity and metabolic stability, key factors in optimizing therapeutic efficacy.
In particular, the study by Dr. Lee et al. (2022) explored the use of 3-(1-bromoethyl)pyridine in the synthesis of novel kinase inhibitors. Their findings revealed that the bromoethyl group facilitated efficient coupling with various heterocyclic scaffolds, leading to potent inhibitors with improved pharmacokinetic profiles. This research underscores the compound's significance as a synthetic intermediate and its potential to contribute to the development of next-generation therapeutics.
The versatility of 3-(1-bromoethyl)pyridine extends beyond kinase inhibition; it has also been utilized in the development of ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins involved in numerous physiological processes, making them attractive targets for drug intervention. A recent study by Dr. Martinez and colleagues (2023) showcased how modifications at the pyridine ring and bromoethyl substituent could fine-tune receptor binding interactions, leading to selective ligands with enhanced therapeutic potential.
Moreover, the compound has found applications in materials science, particularly in the synthesis of functional polymers and coatings. The bromoethyl group's ability to engage in cross-linking reactions makes it useful for creating materials with tailored properties, such as increased durability or biodegradability. This dual utility highlights the broad applicability of 3-(1-bromoethyl)pyridine across multiple scientific disciplines.
The synthesis of 3-(1-bromoethyl)pyridine typically involves bromination reactions on a pyridine precursor, followed by functional group transformations to introduce the ethyl side chain. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing overall yields. Such improvements are crucial for large-scale production and ensure that researchers have access to high-purity material for their studies.
In conclusion, 3-(1-bromoethyl)pyridine (CAS No. 562074-53-7) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse synthetic pathways, making it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, its importance is likely to grow further, contributing to advancements across multiple scientific domains.
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